3-(Cyclopropylmethoxy)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives. It features a cyclopropylmethoxy group attached to the isonicotinic acid structure, which is known for its potential biological activities, particularly in the field of medicinal chemistry. The compound's unique structure may impart distinct chemical and biological properties compared to its parent compound, isonicotinic acid.
The synthesis of 3-(Cyclopropylmethoxy)isonicotinic acid typically begins with isonicotinic acid as the starting material. The cyclopropylmethoxy group is introduced through specific chemical reactions involving cyclopropylmethanol and appropriate catalysts or bases.
3-(Cyclopropylmethoxy)isonicotinic acid can be classified as:
The synthesis of 3-(Cyclopropylmethoxy)isonicotinic acid generally involves the following steps:
The molecular formula for 3-(Cyclopropylmethoxy)isonicotinic acid is . Its structure comprises a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a cyclopropylmethoxy group.
3-(Cyclopropylmethoxy)isonicotinic acid can undergo several types of chemical reactions:
The primary target of action for 3-(Cyclopropylmethoxy)isonicotinic acid is likely similar to that of its parent compound, isoniazid. It may affect biochemical pathways involved in mycolic acid biosynthesis, which are crucial for the survival of Mycobacterium tuberculosis.
3-(Cyclopropylmethoxy)isonicotinic acid has potential applications in scientific research, particularly in medicinal chemistry. Its structural modifications may enhance its efficacy against tuberculosis and other bacterial infections. Further studies are needed to fully elucidate its pharmacological properties and therapeutic potential.
3-(Cyclopropylmethoxy)isonicotinic acid belongs to the class of pyridinecarboxylic acid derivatives, characterized by a pyridine ring substituted with a carboxylic acid functional group. Its systematic IUPAC name is 3-(cyclopropylmethoxy)pyridine-4-carboxylic acid, unambiguously defining the molecular framework: a pyridine core with the carboxylic acid at position 4 (isonicotinic acid configuration) and a cyclopropylmethoxy substituent (-O-CH₂-cyclopropyl) at position 3. This nomenclature follows standard IUPAC numbering where the nitrogen atom in the pyridine ring is position 1, with adjacent carbon atoms numbered sequentially [9].
Structurally, the compound combines two pharmacologically significant moieties:
Table 1: Isomers of Pyridinecarboxylic Acids
Common Name | Systematic Name | Substitution Pattern |
---|---|---|
Isonicotinic acid | Pyridine-4-carboxylic acid | COOH at position 4 |
Nicotinic acid | Pyridine-3-carboxylic acid | COOH at position 3 |
Picolinic acid | Pyridine-2-carboxylic acid | COOH at position 2 |
Adapted from pyridinecarboxylic acid isomers [9]
This molecular architecture places the compound within a broader family of meta-alkoxy substituted isonicotinic acid derivatives. The relative positioning of the electron-donating alkoxy group and electron-withdrawing carboxylic acid on the pyridine ring creates a push-pull electronic system, potentially enhancing its reactivity and binding interactions in biological or catalytic contexts [1] [2] [7].
The medicinal chemistry of isonicotinic acid derivatives traces its origins to the serendipitous discovery of isoniazid (isonicotinic acid hydrazide) in 1952. Initially synthesized in 1912, isoniazid's potent antitubercular activity was unrecognized for decades. When re-evaluated mid-century, it revolutionized tuberculosis (TB) therapy due to its exceptional activity against Mycobacterium tuberculosis and ability to penetrate granulomatous lesions [6]. Its mechanism involves activation by the bacterial enzyme KatG, forming adducts that inhibit InhA (enoyl-ACP reductase), disrupting mycolic acid biosynthesis essential for the bacterial cell wall [6].
The success of isoniazid spurred intensive exploration of isonicotinic acid derivatives:
Table 2: Evolution of Key Isonicotinic Acid Derivatives
Era | Representative Compounds | Primary Therapeutic Target | Innovation |
---|---|---|---|
1950s | Isoniazid | Tuberculosis | First-line TB therapy |
1960s | Ethionamide | Resistant TB | Activity in isoniazid-resistant strains |
2000s | Dexamethasone isonicotinate | Inflammation | Corticosteroid delivery |
2010s-Present | 3-(Cyclopropylmethoxy) analogues | Diverse targets* | Drug repositioning & catalysis |
Includes urease inhibition, DHODH inhibition, and organic synthesis [1] [8]
This trajectory underscores a transition from accidental discovery to rational design, where structural modifications like the cyclopropylmethoxy group aim to optimize pharmacodynamic and pharmacokinetic profiles while overcoming limitations of early analogues [6] [8].
The cyclopropylmethoxy group (-OCH₂C₃H₅) is a strategically valuable substituent in medicinal and catalytic chemistry due to its distinct steric, electronic, and metabolic properties. Its incorporation into 3-(cyclopropylmethoxy)isonicotinic acid and related analogues enhances bioactivity through several mechanisms:
Steric and Conformational Effects: The cyclopropyl ring imposes significant bond angle strain (~60° vs. normal tetrahedral 109.5°), creating a rigid, propeller-like structure. This rigidity reduces conformational entropy upon binding to biological targets, enhancing binding affinity. In the context of pyridine derivatives, this group projects adjacent functional groups into optimal orientations for interacting with enzyme active sites, such as urease or dihydroorotate dehydrogenase (DHODH) [1] [7].
Electronic Modulation: The cyclopropyl group acts as a strong σ-electron donor due to the bent C-C bonds, which increases electron density on the attached oxygen atom. This donation alters the electronic character of the pyridine ring, particularly when substituted at the 3-position relative to the electron-withdrawing carboxylic acid at position 4. This push-pull dynamic can fine-tune the molecule's acidity (pKa), solubility, and capacity for π-stacking or charge-transfer interactions [1] [7].
Metabolic Stability: Cyclopropyl groups enhance resistance to oxidative metabolism by cytochrome P450 enzymes. The high bond dissociation energy of cyclopropyl C-H bonds (∼106 kcal/mol) impedes hydrogen abstraction, a common oxidation pathway. This property extends the half-life of drug candidates compared to linear alkoxy chains (e.g., ethoxy, propoxy) [3] [7]. For example, analogues like 5-bromo-2-(cyclopropylmethoxy)nicotinic acid and 2-(cyclopropylmethoxy)isonicotinamides exhibit improved metabolic stability in preclinical assays [1] [7].
Biological Target Engagement: The group's hydrophobicity and size enable optimal van der Waals contacts in hydrophobic enzyme pockets. In DHODH inhibitors, cyclopropylmethoxy-substituted pyridinecarboxylates demonstrate nanomolar potency by filling a lipophilic subpocket adjacent to the ubiquinone binding site . Similarly, in urease inhibition, the group's steric bulk disrupts substrate access or nickel coordination geometry in the active site, as evidenced by thiosemicarbazide derivatives of isoniazid [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1